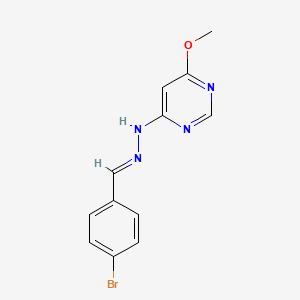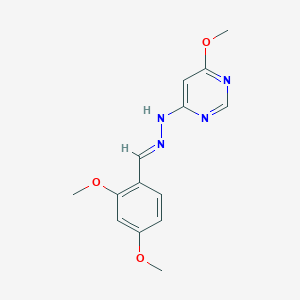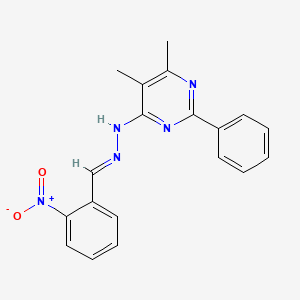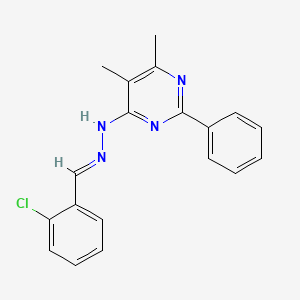![molecular formula C19H18N4 B3843422 N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843422.png)
N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine
Overview
Description
N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a benzylideneamino group attached to a pyrimidine ring substituted with dimethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine typically involves the condensation of 5,6-dimethyl-2-phenylpyrimidin-4-amine with benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, solvent-free methods and microwave-assisted synthesis are being explored to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amine derivatives with reduced benzylideneamino groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its antimicrobial activity, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell death. Its anticancer properties may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine: Unique due to its specific substitution pattern on the pyrimidine ring.
N-[(E)-benzylideneamino]-2-phenylpyrimidin-4-amine: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N-[(E)-benzylideneamino]-5,6-dimethylpyrimidin-4-amine: Lacks the phenyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
This compound stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of both dimethyl and phenyl groups on the pyrimidine ring enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4/c1-14-15(2)21-19(17-11-7-4-8-12-17)22-18(14)23-20-13-16-9-5-3-6-10-16/h3-13H,1-2H3,(H,21,22,23)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKKQVVBESXVPM-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN=CC2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N/N=C/C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(4-iodophenyl)ethylideneamino]-6-methoxypyrimidin-4-amine](/img/structure/B3843343.png)

![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-methoxypyrimidin-4-amine](/img/structure/B3843357.png)


![N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843381.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843385.png)
![5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine](/img/structure/B3843395.png)
![N-[(E)-(3-chlorophenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843403.png)



![N-[(E)-furan-2-ylmethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843429.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843435.png)
